molecular formula C18H19NOS B5037057 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B5037057
M. Wt: 297.4 g/mol
InChI Key: SWXNMBXBARQABQ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a benzylsulfanyl group attached to an acetamide moiety, with an indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the following steps:

    Formation of the Indan Ring System: The indan ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the target, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-indol-5-yl)acetamide
  • 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)ethanamide
  • 2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)propionamide

Uniqueness

2-(benzylsulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(13-21-12-14-5-2-1-3-6-14)19-17-10-9-15-7-4-8-16(15)11-17/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXNMBXBARQABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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